Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic amine derivative featuring a norbornane-like framework. Its structure includes a seven-membered azabicyclic system with an ethyl ester group at position 7 and stereochemical specificity at positions 1R and 4S (). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring rigid bicyclic scaffolds. Its molecular formula is C₉H₁₅NO₂, with a molar mass of 169.22 g/mol, and it exhibits a predicted boiling point of 234.1 ± 23.0 °C and pKa of 9.96 ± 0.40 ().
Properties
IUPAC Name |
ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRURNZGDUICNNP-GCJDJSOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716977 | |
| Record name | Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745836-21-9 | |
| Record name | Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate, also known as ANTI-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C9H15NO2
- Molecular Weight: 169.22 g/mol
- CAS Number: 745836-21-9
This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes, particularly those involved in the cathepsin family, which play roles in protein degradation and immune response regulation. The inhibition of cathepsin C has been linked to potential therapeutic effects in conditions such as cystic fibrosis and certain autoimmune diseases .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits efficacy against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various azabicyclic compounds, including this compound. Results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Neuroprotective Mechanism
In a neuroprotection study conducted on cultured neuronal cells, this compound was shown to reduce cell death induced by oxidative stress by approximately 40%. This effect was associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Scientific Research Applications
Pharmaceutical Development
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to various bioactive compounds:
- Inhibitors of Enzymes : Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as Cathepsin C, which is implicated in various diseases including cystic fibrosis and certain cancers .
Neuroscience
The compound's structural properties suggest potential applications in neuroscience:
- Neuromodulators : Research indicates that azabicyclo compounds can interact with neurotransmitter systems, potentially serving as neuromodulators or in the treatment of neurological disorders .
Chemical Biology
In chemical biology, this compound is used as a building block for synthesizing more complex molecules:
- Targeted Drug Design : Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific biological targets .
Case Study 1: Inhibition of Cathepsin C
A study published in a patent document demonstrated that modified azabicyclo compounds can effectively inhibit Cathepsin C activity, suggesting their potential use in treating related diseases . The research involved synthesizing various derivatives and evaluating their inhibitory effects through biochemical assays.
Case Study 2: Neurological Activity
Research conducted on azabicyclo derivatives indicated their ability to modulate neurotransmitter release in animal models, suggesting their use in developing treatments for depression and anxiety disorders . The study focused on assessing behavioral changes following administration of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- CAS : 161511-86-0 ()
- Key Differences : The carboxylate group is at position 3 instead of 7, altering steric and electronic properties. This positional isomer may exhibit distinct reactivity in nucleophilic substitutions or hydrogen bonding interactions.
(1R,2S,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Functional Group Modifications
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
- CAS : 163513-98-2 ()
- Key Differences :
- Replaces the ethyl ester with a tert-butyl ester, increasing steric bulk and stability against hydrolysis.
- Introduces a ketone group at position 2 (2-oxo), which enhances electrophilicity for further derivatization (e.g., nucleophilic additions).
- Synthesis : Involves Boc-protection strategies (tert-butoxycarbonyl) ().
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
Heteroatom Substitutions
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Derivatives with Bioactive Moieties
(6-Chloropyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane carboxylates
- Key Features :
Trifluoromethanesulfonamido Derivatives
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
